Pgd1

Platelet Aggregation Cardiovascular Pharmacology Prostanoid Receptor Activity

Source PGD1 (CAS 17968-82-0) for your advanced prostanoid research. This 1-series analog of PGD2 is a selective inhibitor of ADP-induced platelet aggregation (IC50=320 ng/mL) and uniquely antagonizes PGE1/PGE2/PGD2-induced vascular permeability, a functional property critical for dissecting prostanoid receptor crosstalk. With 18.7-fold lower DP2 affinity (Ki=523 nM) vs. PGD2 (Kd=28 nM), it serves as an essential low-affinity control for receptor binding assays. Procure as a ≥98% pure certified reference standard for UHPLC-QQQ-MS/MS lipidomics panels.

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
CAS No. 17968-82-0
Cat. No. B102436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePgd1
CAS17968-82-0
Synonymsprostaglandin D1
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1
InChIKeyCIMMACURCPXICP-PNQRDDRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





PGD1 (CAS 17968-82-0): Procurement and Differentiation Guide for Prostaglandin D1


Prostaglandin D1 (PGD1; CAS 17968-82-0) is a member of the prostaglandin D family with the molecular formula C20H34O5 and a molecular weight of 354.48 . It is characterized as a solid at room temperature with a melting point of 64.5-65.5 °C [1]. PGD1 is the 1-series analog of PGD2 and is recognized as a bioactive prostanoid that acts as an inhibitor of ADP-induced human platelet aggregation [2]. Notably, it is classified as a human metabolite, although it has not been widely isolated as a natural product and is considered a theoretical D-series metabolite of dihomo-γ-linolenic acid (DGLA) .

Why PGD1 (CAS 17968-82-0) Cannot Be Interchanged with PGD2 or Other Prostanoid Analogs


Substituting PGD1 with structurally similar prostanoids such as PGD2, PGE1, or PGE2 introduces significant confounding variables in experimental models due to profound differences in receptor binding affinity and downstream functional potency. PGD1 exhibits distinct pharmacological profiles across multiple receptor systems, including the DP2 receptor and EP receptor families . In functional assays, PGD1 demonstrates markedly reduced potency compared to PGD2 in inhibiting ADP-induced platelet aggregation, with an IC50 value of 320 ng/mL versus PGD2's substantially lower IC50 [1]. Furthermore, in pro-inflammatory models, PGD1 acts as an antagonist to the vascular permeability-enhancing effects of PGE1, PGE2, and PGD2, a functional property not shared by these other prostanoids [2]. These quantitative and qualitative differences preclude simple analog substitution without recalibrating assay sensitivity and expected outcomes.

Quantitative Differentiation Evidence for PGD1 (CAS 17968-82-0) Against Key Comparators


PGD1 vs. PGD2: 10-Fold Lower Potency in ADP-Induced Human Platelet Aggregation

In direct comparative functional assays, PGD1 exhibits approximately 10-fold lower potency than PGD2 as an inhibitor of ADP-induced human platelet aggregation [1]. This differentiation is crucial for researchers investigating prostanoid-mediated anti-thrombotic mechanisms or developing assays where a lower-potency control is required.

Platelet Aggregation Cardiovascular Pharmacology Prostanoid Receptor Activity

PGD1 vs. PGD2: 18.7-Fold Lower Affinity for DP2 Receptor Binding Sites in Rat Brain Synaptic Membranes

Competitive binding assays reveal that PGD1 has a Ki value of 523 nM for PGD2-specific binding sites (DP2 receptor) in rat brain synaptic membrane preparations, compared to a Kd of 28 nM for PGD2 [1]. This 18.7-fold lower binding affinity quantifies the reduced engagement of PGD1 with the canonical DP2 receptor and explains downstream functional differences.

Receptor Binding Neuropharmacology Prostanoid Receptor Selectivity

PGD1 vs. PGE1, PGE2, and PGD2: Lowest Potency in Human Skin Erythema Production

In human subjects, intradermal injection of PGD1 produces long-lasting dose-related erythema, but with the lowest potency among the prostanoids tested [1]. The established potency order (PGE1 > PGE2 > PGD2 > PGD1) positions PGD1 as the least potent erythema-inducing agent in this class, a property that distinguishes it for studies requiring minimal background inflammatory signaling.

Dermal Inflammation Prostanoid Pharmacology In Vivo Potency Ranking

PGD1 Inhibits Vascular Permeability Induced by PGE1, PGE2, and PGD2

Unlike PGD2, which increases vascular permeability in rat skin, PGD1 does not cause such an increase; instead, PGD1 actively inhibits the vascular permeability-enhancing effects of PGE1, PGE2, and PGD2 [1]. This functional antagonism represents a unique qualitative differentiation from other class members and supports its utility as a modulator of prostanoid-mediated vascular responses.

Vascular Permeability Anti-inflammatory Activity Prostanoid Antagonism

PGD1: A DGLA-Derived Metabolite Not Isolated as a Natural Product

PGD1 is described as the theoretical D-series metabolite of dihomo-γ-linolenic acid (DGLA); however, to date, it has not been isolated as a natural product [1]. This contrasts with PGD2, which is endogenously produced from arachidonic acid and readily detectable in biological samples. The synthetic origin of PGD1 differentiates it for studies requiring precise exogenous control without interference from endogenous biosynthesis.

Eicosanoid Metabolism Lipidomics Metabolic Pathway Studies

PGD1 Elevation Detected in LPS-Induced Inflammation Model via Validated UHPLC-QQQ-MS/MS

A validated UHPLC-QQQ-MS/MS method has been established for the simultaneous quantification of nine prostaglandins, including PGD1, in LPS-induced RAW264.7 cell supernatants and adjuvant-induced arthritis (AIA) rat serum [1]. In LPS-stimulated RAW264.7 cells, PGD1 levels were significantly elevated compared to the blank control group, demonstrating that PGD1 can be quantitatively tracked as an inflammatory biomarker in complex biological matrices.

Analytical Chemistry Inflammation Models LC-MS/MS Quantification

Validated Research and Industrial Application Scenarios for PGD1 (CAS 17968-82-0)


Anti-Platelet Aggregation Studies Requiring a Lower-Potency Prostanoid Control

Researchers investigating ADP-induced platelet aggregation pathways can utilize PGD1 as a lower-potency comparator to PGD2, enabling dose-response curve differentiation across a wider concentration range. With an IC50 of 320 ng/mL (approximately 10-fold less potent than PGD2), PGD1 serves as an ideal reference compound for calibrating assay sensitivity and establishing thresholds of anti-aggregatory activity [4].

DP2 Receptor Pharmacology and Receptor Occupancy Threshold Studies

In studies examining DP2 receptor binding and signaling, PGD1's 18.7-fold lower binding affinity (Ki = 523 nM) relative to PGD2 (Kd = 28 nM) makes it a valuable tool for probing receptor occupancy requirements and for use as a low-affinity control in competitive binding displacement assays [4].

Vascular Permeability and Anti-Inflammatory Mechanism Studies

PGD1's unique ability to inhibit vascular permeability increases induced by PGE1, PGE2, and PGD2 positions it as a critical tool for dissecting prostanoid-mediated vascular signaling and anti-inflammatory mechanisms. This functional antagonism, not shared by PGD2, supports its use in studies requiring suppression of background prostanoid-induced permeability [4].

Multi-Analyte Lipidomic Quantification as a Reference Standard

Analytical laboratories and core facilities performing targeted lipidomics can procure PGD1 as a certified reference standard for UHPLC-QQQ-MS/MS panels. Validated methods demonstrate that PGD1 can be reliably quantified alongside eight other prostaglandins in complex biological matrices, making it essential for high-throughput inflammation and metabolic pathway profiling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pgd1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.